H-N-Me-Ala-OH

描述

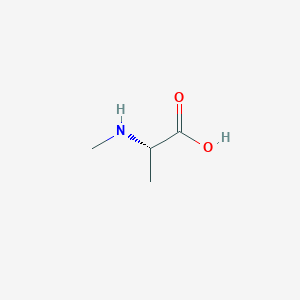

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAOVXKHJXLEI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959936 | |

| Record name | N-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-67-5, 600-21-5 | |

| Record name | N-Methyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(methylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5152L2RBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-N-Me-Ala-OH, scientifically known as N-methyl-L-alanine (NMA), is a non-proteinogenic α-amino acid. It is a derivative of the proteinogenic amino acid L-alanine, distinguished by the substitution of a methyl group for a hydrogen atom on the α-amino group.[1] This seemingly minor structural modification significantly alters its physicochemical properties, including polarity, size, and hydrogen-bonding capabilities, which in turn influences its biological activity and metabolic stability.[1][2][3]

The incorporation of N-methylated amino acids like N-methyl-L-alanine into peptides is a key strategy in medicinal chemistry. This modification can enhance proteolytic stability, improve membrane permeability, and modulate the biological activity of therapeutic peptides.[2][3][4] Consequently, a thorough understanding of its chemical structure, properties, and associated experimental methodologies is paramount for its effective application in drug design and development. This guide provides a comprehensive overview of the core molecular properties, experimental protocols, and relevant biochemical contexts of N-methyl-L-alanine.

Chemical Structure and Properties

The fundamental molecular characteristics of N-methyl-L-alanine are summarized in the tables below. This data is essential for experimental design, analytical characterization, and computational modeling.

Table 1: General and Chemical Properties of N-methyl-L-alanine

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methylamino)propanoic acid | [1][5][6] |

| Synonyms | This compound, L-N-Methylalanine, N-Methylalanine | [1][7][8] |

| Molecular Formula | C₄H₉NO₂ | [1][5][9][10][11] |

| Molecular Weight | 103.12 g/mol | [1][9][10][11] |

| Monoisotopic Mass | 103.063328530 Da | [1][5][11] |

| CAS Registry Number | 3913-67-5 | [1][7][8][10] |

| Appearance | White to off-white powder | [10][12] |

Table 2: Physicochemical Properties of N-methyl-L-alanine

| Property | Value | Source |

| Melting Point | 295 - 299 °C | [9] |

| Boiling Point (Predicted) | 190.1 ± 23.0 °C | [12] |

| pKa (Predicted) | 2.32 ± 0.10 | [12] |

| logP (Octanol/Water Partition Coefficient, Calculated) | -0.321 | [7] |

| Water Solubility | ≥ 200 mg/mL (1939.49 mM) | [13] |

Table 3: Spectroscopic Data Summary for N-methyl-L-alanine

| Spectroscopic Technique | Key Features |

| ¹H NMR | Expected chemical shifts (ppm): ~3.0 - 3.5 (q, H-2), ~2.3 - 2.7 (s, N-CH₃), ~1.2 - 1.5 (d, C-CH₃)[14] |

| ¹³C NMR | Expected chemical shifts (ppm): ~170 - 180 (C=O), ~55 - 65 (C-2), ~30 - 35 (N-CH₃), ~15 - 20 (C-3)[14] |

| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): 2500-3300 (O-H stretch, broad), 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1700-1725 (C=O stretch), 1550-1650 (N-H bend)[14] |

| Mass Spectrometry (GC-MS of a derivative) | Key peaks (m/z): 73 (100%), 130 (93.89%), 131 (13.71%), 147 (11.81%), 74 (9.51%)[5][14] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-methyl-L-alanine are crucial for researchers. The following sections provide protocols for common experimental procedures.

Chemical Synthesis: N-methylation of Protected L-alanine

This method involves the protection of the amino and carboxylic acid groups of L-alanine, followed by methylation and deprotection.[15]

Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

-

Dissolve L-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.

-

Slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution over 1-2 hours, maintaining the pH between 9 and 10.

-

Continue stirring at room temperature for an additional 2-3 hours after the addition is complete.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-alanine.[15]

Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

-

Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add methyl iodide (CH₃I, 2.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent and purify by chromatography.

Step 3: Deprotection to Yield N-methyl-L-alanine

-

Dissolve the N-methylated intermediate in a suitable solvent (e.g., methanol).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield N-methyl-L-alanine.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methyl-L-alanine | C4H9NO2 | For Research Use [benchchem.com]

- 7. L-Alanine, N-methyl- (CAS 3913-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. L-Alanine, N-methyl- [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. N-Methyl-L-alanine | 3913-67-5 [chemicalbook.com]

- 11. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

N-methyl-L-alanine: A Technical Guide to its Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-L-alanine (NMLA) is a non-proteinogenic α-amino acid, distinguished from its parent amino acid L-alanine by a methyl group on the α-nitrogen. This structural modification imparts unique physicochemical properties, including increased lipophilicity and steric hindrance, which significantly influence its biological interactions and applications.[1][2] While its isomer, β-N-methylamino-L-alanine (BMAA), is a well-documented neurotoxin, NMLA's biological significance is primarily recognized in the realm of peptide and drug development, where it serves as a critical tool to enhance the therapeutic properties of peptides.[3][4] Its incorporation into peptide backbones can increase proteolytic stability, improve membrane permeability, and constrain conformational flexibility to enhance receptor binding.[3][5] Furthermore, NMLA is a valuable probe for investigating the kinetics and specificity of amino acid transport systems.[1] This guide provides a comprehensive technical overview of NMLA, summarizing quantitative data on its biological effects, detailing experimental protocols for its synthesis and use in key assays, and visualizing its core biochemical pathways and applications.

Core Molecular Properties and Biochemical Significance

N-methyl-L-alanine is a chiral molecule whose N-methylation alters the peptide backbone by removing a hydrogen bond donor and introducing steric constraints.[6] This has profound implications for the structure and function of peptides into which it is incorporated.

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bond from enzymatic cleavage and thereby increasing the in vivo half-life of peptide-based drugs.[3][7]

-

Improved Bioavailability: The increased lipophilicity and conformational rigidity conferred by NMLA can enhance a peptide's ability to cross the intestinal epithelium and other biological membranes, improving oral bioavailability.[2][7]

-

Conformational Control: By restricting the rotational freedom of the peptide backbone, N-methylation can lock a peptide into a more bioactive conformation, leading to improved receptor binding affinity and selectivity.[3][6]

It is critical to distinguish N-methyl-L-alanine (an α-amino acid) from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), as their biological activities are markedly different.[3] The vast majority of neurotoxicity research focuses on BMAA, with limited to no specific data available for NMLA.[3]

Quantitative Data

The biological effects of N-methyl-L-alanine are most quantitatively characterized through its impact on peptide analogues and its enzymatic synthesis.

Table 1: Receptor Binding Affinity of NMLA-Containing Peptides

This table presents data on the binding affinity of endomorphin-2 (EM-2) analogues, where the native proline residue is substituted with N-Methyl-L-alanine or its D-isomer, to μ and δ opioid receptors. A lower inhibition constant (Ki) indicates higher binding affinity.

| Compound | µ-Receptor Binding Affinity (Ki, nM) | δ-Receptor Binding Affinity (Ki, nM) |

| Endomorphin-2 (Parent) | 0.34 | 14.7 |

| [NMeAla²]EM-2 | 1.23 | 28.5 |

| [D-NMeAla²]EM-2 | 4.68 | 123 |

| Data sourced from a comparative study on endomorphin analogues.[3] |

Table 2: Effect of N-methylation on Peptide Permeability

This table summarizes the impact of N-methylation on the apparent permeability coefficient (Papp) of cyclic hexapeptides across an in vitro Caco-2 cell monolayer, a model for the intestinal barrier.

| Peptide Modification | Apparent Permeability Coefficient (Papp) (cm/s) | Fold Increase vs. Control | Primary Transport Route |

| Non-methylated cyclic hexapeptide | < 1 x 10⁻⁶ | - | Paracellular |

| N-methylated cyclic hexapeptide analogues | > 1 x 10⁻⁵ | >10 | Transcellular/Facilitated Diffusion |

| Mannitol (Paracellular marker) | ~ 1 x 10⁻⁶ | 1 | Paracellular |

| Testosterone (Transcellular marker) | > 1 x 10⁻⁵ | >10 | Transcellular |

| Data synthesized from a study on a poly-alanine cyclic hexapeptide library.[7] |

Table 3: Biocatalytic Production of N-Methyl-L-alanine

This table details the production metrics for NMLA from glucose and methylamine using an engineered Corynebacterium glutamicum whole-cell biocatalyst expressing N-methyl-L-amino acid dehydrogenase (NMAADH).

| Parameter | Value |

| Final Titer | 31.7 g/L |

| Yield on Glucose | 0.71 g/g |

| Volumetric Productivity | 0.35 g/L/h |

| By-products | L-alanine (0.5 g/L), Pyruvate (2.1 g/L) |

| Data from a study on one-step fermentative NMLA production.[1][8] |

Table 4: Kinetic Parameters of N-methyl-L-amino acid dehydrogenase (NMAADH)

This table lists the Michaelis-Menten constants (Km) for the substrates of NMAADH from Pseudomonas sp., the key enzyme in the biocatalytic synthesis of NMLA.

| Substrate | Km (M) |

| Pyruvate | 1.5 x 10⁻² |

| NADPH | 3.5 x 10⁻⁵ |

| Methylamine | 7.5 x 10⁻² |

| Data from a study on NMLA reaction kinetics.[9] |

Signaling Pathways and Logical Workflows

While NMLA is not known to initiate its own distinct signaling cascade, it plays a crucial role within several biochemical and experimental pathways.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis, analysis, and application of N-methyl-L-alanine are provided below.

Protocol 1: Biocatalytic Synthesis of N-Methyl-L-alanine

This protocol describes the whole-cell biocatalytic production of NMLA using an engineered Corynebacterium glutamicum strain.[1][8]

-

Objective: To produce NMLA from simple sugars and methylamine.

-

Methodology:

-

Strain Cultivation: Cultivate the engineered C. glutamicum strain (overproducing pyruvate and expressing NMAADH) in a suitable growth medium.

-

Fed-Batch Fermentation: Initiate a fed-batch fermentation process. The initial batch phase is followed by a continuous feeding phase with a solution containing glucose and methylamine.

-

Process Monitoring: Monitor key parameters such as cell density (OD₆₀₀), substrate consumption (glucose, methylamine), and product formation (NMLA) throughout the fermentation using HPLC.

-

Harvesting and Extraction: Upon completion, harvest the culture broth. Separate the cells from the supernatant, which contains the NMLA product.

-

Purification: Purify NMLA from the supernatant using techniques such as ion-exchange chromatography.

-

Protocol 2: Amino Acid Transporter Uptake Assay

This protocol is used to determine the kinetics of NMLA uptake by a specific amino acid transporter (e.g., LAT1) expressed in a cell line.[1]

-

Objective: To determine the Km and Vmax of NMLA uptake.

-

Methodology:

-

Cell Culture: Seed cells (e.g., HEK293 stably expressing LAT1) in 96-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

-

Uptake Initiation: Add 100 µL of KRH buffer containing various concentrations of NMLA (a range of 0.1 µM to 10 mM is recommended) to each well. A tracer amount of radio-labeled NMLA can be included for ease of detection.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Uptake Termination: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS to remove extracellular NMLA.

-

Cell Lysis and Quantification: Lyse the cells with 100 µL of lysis buffer. If using a radio-labeled tracer, quantify the intracellular radioactivity using a scintillation counter. If using unlabeled NMLA, quantify the intracellular concentration via LC-MS/MS.

-

Data Analysis: Normalize uptake data to the protein concentration in each well. Plot the initial uptake rate against NMLA concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

-

Protocol 3: In Vitro Caco-2 Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of drugs, including NMLA-modified peptides.[7]

-

Objective: To determine the apparent permeability coefficient (Papp) of an N-methylated peptide.

-

Methodology:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer mimicking the intestinal epithelium.

-

Monolayer Integrity Test: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). Values should be >250 Ω·cm². Alternatively, perform a Lucifer yellow permeability assay; low permeability confirms integrity.

-

Transport Experiment (Apical to Basolateral): Wash the monolayers with pre-warmed HBSS. Add the test peptide (e.g., 10 µM in HBSS) to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

-

Sampling: Incubate at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh HBSS.

-

Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

Papp Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical compartment.

-

Conclusion

N-methyl-L-alanine stands as a molecule of significant interest, not for its intrinsic biological activity, but as a powerful tool in medicinal chemistry and pharmacology. Its primary role is in the modification of peptide therapeutics to overcome fundamental challenges of stability and bioavailability. The quantitative data and protocols presented herein underscore its utility in rationally designing more effective peptide-based drugs. While the neuropharmacological and direct signaling effects of NMLA remain largely uncharacterized—a notable knowledge gap when compared to its isomer BMAA—its application in studying amino acid transport systems and enhancing drug properties continues to be a valuable area of research for scientists and drug development professionals. Further investigation is warranted to fully explore the metabolic fate and potential for direct biological interactions of NMLA.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of H-N-Me-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-L-alanine (H-N-Me-Ala-OH) is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a methyl group on the α-nitrogen atom, confers unique properties to peptides and peptidomimetics, making it a valuable building block for enhancing therapeutic potential. The incorporation of N-methyl-L-alanine into peptide chains can lead to increased metabolic stability, improved membrane permeability, and modulation of biological activity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 315-317 °C (decomposes) |

| Solubility | Slightly soluble in water and aqueous acids. Soluble in DMSO. |

| CAS Number | 3913-67-5 |

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks/Signals |

| ¹H NMR | Predicted shifts (ppm): ~3.0-3.5 (quartet, H-2), ~2.3-2.7 (singlet, N-CH₃), ~1.2-1.5 (doublet, H-3) |

| ¹³C NMR | Predicted shifts (ppm): ~170-180 (C=O), ~55-65 (C-2), ~30-35 (N-CH₃), ~15-20 (C-3) |

| IR (cm⁻¹) | 2500-3300 (O-H stretch, broad), 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1700-1725 (C=O stretch), 1550-1650 (N-H bend) |

| Mass Spec (m/z) | Key peaks from GC-MS of a derivative: 73 (100%), 130 (93.89%), 131 (13.71%), 147 (11.81%), 74 (9.51%)[1] |

Synthesis of this compound

The synthesis of N-methyl-L-alanine can be achieved through several chemical and enzymatic routes. Key challenges in the chemical synthesis include preventing over-methylation to N,N-dimethyl-L-alanine and avoiding racemization at the chiral center.

Chemical Synthesis Methodologies

Two of the most common chemical approaches are direct methylation of protected L-alanine and reductive amination.

1. Direct N-Methylation of Protected L-alanine

This method involves the protection of the amino and carboxyl groups of L-alanine, followed by methylation of the nitrogen atom, and subsequent deprotection. A common protecting group for the amine is benzyloxycarbonyl (Cbz).

-

Step 1: Protection of L-alanine. L-alanine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to form N-benzyloxycarbonyl-L-alanine (Z-L-Ala).

-

Step 2: N-Methylation. The protected amino acid is then treated with a methylating agent, such as methyl iodide (CH₃I), in the presence of a strong base like sodium hydride (NaH) to introduce the methyl group onto the nitrogen atom.

-

Step 3: Deprotection. The protecting groups are removed to yield N-methyl-L-alanine. The Cbz group is typically removed by catalytic hydrogenation.

2. Reductive Amination

Reductive amination offers a direct route to N-methyl-L-alanine from a keto-acid precursor, sodium pyruvate.

-

Step 1: Imine Formation. Sodium pyruvate is reacted with methylamine hydrochloride to form an intermediate imine.

-

Step 2: Reduction. The imine is then reduced to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Enzymatic Synthesis

Biocatalytic methods provide a highly stereoselective and environmentally friendly alternative to chemical synthesis. One such method involves the use of N-methyl-L-amino acid dehydrogenase, which catalyzes the reductive amination of pyruvate with methylamine.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Methylation

Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

-

Dissolve L-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.

-

Slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution over 1-2 hours, maintaining the pH between 9 and 10.

-

Stir the reaction mixture at room temperature for an additional 2-3 hours.

-

Wash the mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-alanine.

Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

-

Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add methyl iodide (CH₃I, 2.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of N-Benzyloxycarbonyl-N-methyl-L-alanine

-

Dissolve the methylated product in a suitable solvent (e.g., methanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield N-Methyl-L-alanine.

Protocol 2: Synthesis of this compound via Reductive Amination

-

Dissolve sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring progress by NMR or LC-MS.

-

Acidify the reaction mixture with dilute HCl to decompose any remaining borohydride.

-

Purify the product using ion-exchange chromatography.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Filter the solution into a clean, dry 5 mm NMR tube to a height of at least 4.5 cm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the powdered sample directly onto a clean Attenuated Total Reflectance (ATR) crystal. Apply firm and even pressure.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the FTIR spectrum of the sample.

Mass Spectrometry (MS)

Due to the low volatility of amino acids, derivatization is often required for GC-MS analysis.

-

Derivatization (Silylation): Dry a known quantity of the sample in a reaction vial. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). Seal the vial and heat to complete the reaction.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis.

Applications in Drug Development

The primary application of this compound in drug development is its incorporation into peptide therapeutics to improve their pharmacokinetic properties. N-methylation can enhance metabolic stability by sterically hindering protease cleavage and can increase cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity.

While specific approved drugs containing a single N-methyl-L-alanine are not prominently documented, the principle of N-methylation is exemplified in several therapeutic peptides and natural products. For instance, the immunosuppressant drug Cyclosporine A contains seven N-methylated amino acids, which contribute to its oral bioavailability and stability.[2]

The impact of N-methylation is often studied in the context of specific therapeutic targets. For example, N-methylated analogs of peptide hormones and neurotransmitters are frequently synthesized to probe structure-activity relationships and to develop more potent and stable drug candidates.

Signaling Pathways

The incorporation of N-methylated amino acids can influence the interaction of a peptide with its target receptor, thereby modulating downstream signaling pathways. A key example is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and survival. Several drugs, such as the immunosuppressants everolimus and zotarolimus , function by inhibiting mTOR.[3][4][5][6] While these are not peptide drugs, the principle of modulating this pathway is relevant. A peptide drug incorporating N-methyl-L-alanine could be designed to target a receptor that, upon activation or inhibition, influences the mTOR pathway.

For instance, the development of somatostatin analogs containing N-methylated amino acids has been shown to improve their oral bioavailability.[7] Somatostatin receptors are G-protein coupled receptors that can modulate various downstream signaling cascades, including those that can indirectly influence the mTOR pathway.

Visualizations

Caption: Direct methylation synthesis workflow.

Caption: Reductive amination synthesis workflow.

Caption: Potential modulation of mTOR signaling.

Conclusion

This compound is a valuable synthetic amino acid with significant applications in drug development, particularly in the design of therapeutic peptides with enhanced pharmacokinetic profiles. This guide has provided a detailed overview of its synthesis and characterization, including experimental protocols and key data. The strategic incorporation of N-methyl-L-alanine allows for the fine-tuning of peptide properties, offering a powerful tool for the development of next-generation therapeutics. Further research into specific peptide-drug candidates containing this moiety will continue to elucidate its full potential in modulating biological signaling pathways and treating a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Zotarolimus used for? [synapse.patsnap.com]

- 7. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-Alanine (H-N-Me-Ala-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Methyl-Alanine (H-N-Me-Ala-OH), a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. Its incorporation into peptides can enhance proteolytic stability and modulate conformational properties, making it a valuable component in drug design.[1]

Physicochemical Properties

N-Methyl-alanine is a derivative of L-alanine with a methyl group on the alpha-amino nitrogen. This structural modification imparts unique physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [2][3] |

| Molecular Weight | 103.12 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 209-211°C / 317°C | [2] |

| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP | -0.44 | [4] |

| pKa1 | 2.22 (+1) | [2] |

| pKa2 | 10.19 (0) | [2] |

Solubility Profile

The solubility of N-Methyl-alanine is a critical parameter for its handling, formulation, and application in various experimental settings.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is primarily available for aqueous solutions. Information in organic solvents is largely qualitative.

| Solvent | Solubility | Temperature | Reference |

| Water | ~50 g / 100 mL | Not Specified | [2] |

| Water | ~10 mg / mL | 25°C | [5] |

| Aqueous Acid | Slightly Soluble | Not Specified | [5] |

| DMSO | ~10 mg / mL | 25°C | [5] |

| Methanol | Soluble (in mixtures with water) | Not Specified | [6] |

| Ethanol | Soluble (in mixtures with water) | Not Specified | [6] |

| Isopropanol | Soluble (in mixtures with water) | Not Specified | [6] |

| Hexane | Negligible | Not Specified | [5] |

Factors Influencing Solubility

The solubility of this compound is significantly influenced by the pH of the medium. As with other amino acids, its solubility is lowest at its isoelectric point and increases in both acidic and alkaline conditions due to the formation of the corresponding salt.[7][8][9] For instance, adjusting the pH of an aqueous suspension can improve solubility, with the protonated form being more soluble at low pH and the deprotonated form at high pH.[7]

Stability Profile

Understanding the chemical stability of this compound is paramount for its storage, handling, and incorporation into drug products.

Solid-State Stability

In its solid, lyophilized powder form, N-Methyl-alanine exhibits good stability. For long-term storage, it is recommended to keep the compound at -20°C or lower in a tightly sealed container, protected from light and moisture.[7] Short-term storage for a few weeks at room temperature as a lyophilized powder is generally acceptable.[7]

Solution Stability

The stability of N-Methyl-alanine is significantly lower in solution compared to its solid state.[7] The rate of degradation in solution is dependent on several factors, including the solvent, pH, and temperature.[7] It is generally recommended to prepare solutions fresh for each experiment.[7] If short-term storage is necessary, solutions should be kept at 2-8°C for no more than a few days.[7] For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though repeated freeze-thaw cycles should be avoided.[7]

Degradation Pathways

-

Hydrolytic Stability : The stability of this compound is pH-dependent.

-

Acidic Conditions (e.g., 0.1 N to 1 N HCl) : Generally stable, although prolonged exposure to harsh conditions and elevated temperatures may lead to racemization or other minor degradation.[1]

-

Neutral Conditions : Expected to be relatively stable.[1]

-

Alkaline Conditions (e.g., 0.1 N to 1 N NaOH) : More susceptible to degradation, including racemization.[1]

-

-

Oxidative Stability : Oxidative degradation can be a significant pathway. Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) can lead to the oxidation of the amino group and the aliphatic side chain.[1]

-

Thermal Stability : The thermal decomposition of L-alanine occurs at approximately 310°C. N-Methyl-L-alanine is expected to have a comparable, though likely slightly lower, decomposition temperature.[1]

-

Photostability : While many amino acids are relatively stable to light, degradation can occur, particularly in the presence of photosensitizers.[1]

-

Enzymatic Degradation : Two primary enzymatic degradation pathways have been identified in microorganisms.[1]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an aqueous buffer.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the suspension and separate the solid phase from the supernatant by centrifugation or filtration (using a filter that does not bind the analyte).

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-MS.

Solubility Determination Workflow

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a water/acetonitrile mixture.[1]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl and incubate at 60°C.[1]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH and incubate at 60°C.[1]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.[1]

-

Thermal Degradation: Heat the stock solution at 80°C.[1]

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.[1]

-

-

Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.[1]

Forced Degradation Workflow

Stability-Indicating HPLC Method

A reversed-phase HPLC method with a universal detector is a suitable approach for the analysis of this compound and its degradation products, as it lacks a strong UV chromophore.[1]

Conceptual HPLC-MS Method:

-

Column: C18, 4.6 x 150 mm, 5 µm[1]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to resolve the parent compound from any degradation products.

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: 30°C[7]

-

Detection: Mass Spectrometry (MS) with positive electrospray ionization (ESI+) in full scan mode to identify parent ions and product ion scan (MS/MS) for structural elucidation of degradation products.[1]

Summary

N-Methyl-alanine is a moderately hydrophilic compound with good solubility in water and limited solubility in non-polar organic solvents. Its solubility is pH-dependent. The compound is stable in its solid form under recommended storage conditions but is less stable in solution, where its degradation is influenced by pH, temperature, and the presence of oxidizing agents. The provided experimental protocols for solubility determination and forced degradation studies, along with a conceptual stability-indicating HPLC method, offer a framework for researchers and drug development professionals working with this important amino acid derivative. Further studies are warranted to obtain precise kinetic data for its degradation under various conditions.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. N-methylalanine [chembk.com]

- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. N-Methyl-L-alanine | C4H9NO2 | For Research Use [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Navigating the Conformational Maze: An In-depth Technical Guide to the Conformational Analysis of N-methylated Peptide Bonds

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of peptide bonds is a powerful tool in medicinal chemistry, offering a strategic approach to enhance the pharmacological properties of peptide-based therapeutics. This modification, however, introduces significant conformational complexity, primarily through the modulation of cis/trans isomerization of the amide bond and alterations in the local backbone structure. A thorough understanding of these conformational preferences is paramount for the rational design of N-methylated peptides with optimized activity and bioavailability. This technical guide provides a comprehensive overview of the core principles and methodologies for the conformational analysis of N-methylated peptide bonds, integrating experimental and computational approaches. We present detailed experimental protocols, summarize key quantitative data, and provide visual representations of critical concepts and workflows to serve as a practical resource for researchers in the field.

Introduction: The Significance of N-methylation in Peptide Drug Design

N-methylation, the substitution of the amide proton with a methyl group, profoundly impacts the conformational landscape of a peptide backbone.[1] This seemingly minor modification eliminates the hydrogen bond donor capability of the amide nitrogen, disrupting secondary structures stabilized by such interactions.[2] Furthermore, the steric bulk of the methyl group restricts rotation around the C-N bond, influencing the accessible dihedral angles and favoring specific secondary structures like β-turns.[1][2]

One of the most critical consequences of N-methylation is its influence on the cis/trans isomerization of the peptide bond. While the trans conformation is overwhelmingly favored in standard peptide bonds, the energy difference between the cis and trans isomers is significantly reduced in N-methylated peptides, leading to a higher population of the cis conformer.[2] This ability to populate a cis conformation can be crucial for mimicking protein turns or achieving optimal receptor engagement.[2]

From a drug development perspective, N-methylation offers several advantages:

-

Enhanced Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.[3][4]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the desolvation penalty associated with crossing cell membranes, potentially improving oral bioavailability.[5][6]

-

Conformational Constraint: N-methylation can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.[2]

Given these profound effects, a detailed conformational analysis is not merely an academic exercise but a critical component of the drug discovery and development process for N-methylated peptides.

Core Concepts in Conformational Analysis

The conformation of an N-methylated peptide is defined by a set of torsional or dihedral angles along the backbone. The key dihedral angles are:

-

Phi (φ): Describes the rotation around the N-Cα bond.

-

Psi (ψ): Describes the rotation around the Cα-C' bond.

-

Omega (ω): Describes the rotation around the C'-N bond (the peptide bond). For a trans peptide bond, ω is approximately 180°, while for a cis bond, it is approximately 0°.

The sterically allowed combinations of φ and ψ angles can be visualized on a Ramachandran plot. For N-methylated residues, the accessible regions on the Ramachandran plot are more restricted compared to their non-methylated counterparts.[7]

The Cis/Trans Isomerization of N-methylated Peptide Bonds

The planarity of the peptide bond restricts the ω angle to either ~0° (cis) or ~180° (trans). In N-methylated peptides, the energy barrier for the interconversion between these two states is lowered, leading to a dynamic equilibrium between the cis and trans conformers in solution.[8] The ratio of cis to trans isomers is influenced by several factors, including the nature of the adjacent amino acid residues, the solvent environment, and temperature.[9]

The ability to control and characterize this cis/trans equilibrium is a central theme in the design of N-methylated peptides.

Caption: Cis-Trans Isomerization of an N-methylated peptide bond.

Experimental Methodologies for Conformational Analysis

A combination of experimental techniques is often required to obtain a comprehensive understanding of the conformational landscape of an N-methylated peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of N-methylated peptides in solution.[1] It provides information on both the major and minor conformers present at equilibrium.

Key NMR Experiments:

-

1D ¹H NMR: Provides initial information on the complexity of the sample and the presence of multiple conformers, which manifest as distinct sets of resonances.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

-

2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. NOE/ROE intensities are related to the distance between protons and are crucial for determining the three-dimensional structure. ROESY is often preferred for peptides due to its ability to distinguish between direct and spin-diffused cross-peaks.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for sequencing and identifying long-range contacts.

Detailed Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆) to a concentration of 1-5 mM. The choice of solvent can influence the conformational equilibrium.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Adjust the pH of the sample if necessary.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).

-

Optimize acquisition parameters (e.g., temperature, mixing times for NOESY/ROESY) for the specific peptide. Temperature variation studies can provide insights into the thermodynamics of conformational exchange.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances using a combination of COSY, TOCSY, HSQC, and HMBC spectra.

-

Identify and integrate cross-peaks in NOESY/ROESY spectra to derive interproton distance restraints.

-

Measure ³J-coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

Analyze chemical shift deviations from random coil values to identify potential secondary structure elements.[1]

-

-

Structure Calculation:

-

Use the derived distance and dihedral angle restraints as input for structure calculation programs such as CYANA, XPLOR-NIH, or CNS.

-

Generate an ensemble of conformers that are consistent with the experimental data.

-

Analyze the resulting ensemble of structures to characterize the conformational preferences of the N-methylated peptide.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide conformation in the solid state.[1] It is particularly valuable for unambiguously determining the cis or trans nature of the N-methylated peptide bond and for providing precise atomic coordinates.

Detailed Experimental Protocol for X-ray Crystallography:

-

Crystallization:

-

The peptide must be of very high purity (>98%).

-

Screen a wide range of crystallization conditions (e.g., precipitants, buffers, pH, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Optimize promising conditions to grow single crystals of sufficient size and quality for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and typically cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Collect X-ray diffraction data using a synchrotron source or a home-source X-ray diffractometer.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the phase problem using methods such as direct methods, molecular replacement (if a homologous structure is available), or heavy atom derivatization.

-

Build an initial model of the peptide into the resulting electron density map.

-

Refine the model against the diffraction data, optimizing atomic coordinates, occupancies, and thermal parameters (B-factors).

-

Validate the final structure using tools like Ramachandran plots and by checking for ideal bond lengths and angles.[1]

-

Computational Modeling

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape of N-methylated peptides.[1]

Commonly Used Techniques:

-

Molecular Dynamics (MD) Simulations: Simulate the motion of the peptide over time, allowing for the exploration of different conformational states and the study of dynamic processes.

-

Quantum Mechanics (QM) Calculations: Provide highly accurate energy calculations for different conformers and can be used to parameterize force fields for MD simulations.

Detailed Protocol for Computational Modeling:

-

System Setup:

-

Build the initial structure of the N-methylated peptide, considering both cis and trans isomers of the N-methylated bond.

-

Solvate the peptide in a box of explicit solvent molecules (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field that has been parameterized for N-methylated residues (e.g., AMBER, CHARMM).[1]

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Simulation:

-

Run the MD simulation for a sufficient length of time to adequately sample the conformational space of the peptide. The required simulation time will depend on the size and flexibility of the peptide.

-

-

Analysis:

-

Analyze the trajectory to identify stable conformations and characterize the dynamics of the peptide.

-

Calculate properties such as dihedral angle distributions, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to quantify the conformational behavior.

-

Use enhanced sampling methods (e.g., replica exchange MD, metadynamics) to overcome energy barriers and more efficiently explore the conformational landscape.

-

Caption: Experimental workflow for conformational analysis.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the conformational analysis of N-methylated peptide bonds. These values are representative and can vary depending on the specific peptide sequence and experimental conditions.

Table 1: Energetics of Cis/Trans Isomerization

| Peptide Bond Type | ΔG (trans → cis) (kcal/mol) | Rotational Barrier (kcal/mol) |

| Secondary Amide (X-Pro) | 2-4 | 18-23 |

| N-methylated Amide | 0.5 - 2.5 | 15-20 |

| Secondary Amide (non-Pro) | ~4 | ~20 |

Data compiled from various computational and experimental studies.[4][9][10]

Table 2: Typical Dihedral Angle Ranges for N-methylated Residues

| Secondary Structure | Φ (°) | Ψ (°) |

| Right-handed α-helix | -80 to -60 | -50 to -30 |

| β-strand | -150 to -110 | 110 to 150 |

| Polyproline II helix | -90 to -60 | 130 to 160 |

Note: The allowed regions in the Ramachandran plot for N-methylated residues are more restricted than for their non-methylated counterparts.[7]

Table 3: NMR Parameters for Conformational Analysis

| Parameter | Information Provided | Typical Values/Ranges for N-methylated Peptides |

| NOE/ROE | Interproton distances | Strong: < 2.5 Å, Medium: < 3.5 Å, Weak: < 5.0 Å |

| ³J(Hα-N) Coupling | Φ dihedral angle | Karplus equation relates coupling constant to angle |

| Cα/Cβ Chemical Shifts | Secondary structure | Deviations from random coil values indicate structure |

| N-methyl ¹H/¹³C Shifts | Cis/trans isomer identification | Distinct chemical shifts for cis and trans conformers |

Conclusion and Future Perspectives

The conformational analysis of N-methylated peptide bonds is a multifaceted challenge that requires an integrated approach combining high-resolution experimental techniques and sophisticated computational methods. NMR spectroscopy provides unparalleled insights into the solution-state dynamics and conformational equilibria, while X-ray crystallography offers a definitive view of the solid-state structure. Computational modeling serves as a vital bridge, rationalizing experimental observations and exploring the complete conformational landscape.

As the field of peptide therapeutics continues to advance, the ability to precisely control and characterize the conformation of N-methylated peptides will become increasingly crucial. Future developments in NMR pulse sequences, crystallographic techniques for flexible molecules, and more accurate computational force fields will further enhance our ability to unravel the conformational complexities of these important therapeutic modalities. This in-depth guide provides a foundational framework for researchers to confidently navigate the conformational analysis of N-methylated peptides, ultimately accelerating the design and development of next-generation peptide drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biomolecular NMR Wiki - Dihedral constraints [sites.google.com]

- 9. Theoretical and experimental investigation of the energetics of cis-trans proline isomerization in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

Mind the Gap: A Technical Guide to the Thermodynamic Properties of N-Methyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

N-methyl-L-alanine, a non-proteinogenic amino acid, is a critical component in the development of peptidomimetics and other therapeutics due to its ability to modulate peptide conformation and enhance bioavailability.[1] A comprehensive understanding of its thermodynamic properties is fundamental for reaction engineering, stability assessments, and the development of accurate computational models.[1] However, a thorough review of the current scientific literature reveals a significant deficit in experimentally determined thermodynamic data for this compound.[1] This technical guide summarizes the limited available data, outlines established experimental protocols for the determination of key thermodynamic parameters, and highlights the utility of computational methods in bridging the existing knowledge gap.

Quantitative Thermodynamic Data

Experimental data for crucial thermochemical parameters such as the enthalpy of formation and combustion of N-methyl-L-alanine are notably absent in the current literature.[1] The National Institute of Standards and Technology (NIST) WebBook, a primary repository for chemical and physical property data, also lacks entries for the standard enthalpy of formation, combustion, or sublimation of this compound.[1]

The sole piece of quantitative experimental thermochemical data currently available is for the gas-phase clustering reaction of N-methyl-L-alanine with a sodium ion.[1] In contrast, several thermodynamic properties have been estimated using computational methods, specifically the Joback group contribution method. While these calculated values provide useful approximations, they are not a substitute for experimental validation.

| Thermodynamic Parameter | Value | Units | Method | Source |

| Experimental Data | ||||

| Enthalpy of Reaction (ΔrH°) for Na⁺ + N-methyl-L-alanine = (Na⁺ • N-methyl-L-alanine) | 176 ± 13 | kJ/mol | Ion Mobility, Radiative Emission (IMRE) | NIST WebBook[2] |

| Calculated Data (Joback Method) | ||||

| Standard Gibbs Free Energy of Formation (ΔfG°) | -195.99 | kJ/mol | Joback Method | Cheméo[3] |

| Enthalpy of Formation (gas, ΔfH°gas) | -342.51 | kJ/mol | Joback Method | Cheméo[3] |

| Enthalpy of Fusion (ΔfusH°) | 13.38 | kJ/mol | Joback Method | Cheméo[3] |

| Enthalpy of Vaporization (ΔvapH°) | 53.97 | kJ/mol | Joback Method | Cheméo[3] |

Experimental Protocols

To address the gap in experimental data, the following established methodologies are recommended for the determination of the key thermodynamic properties of N-methyl-L-alanine.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter, which measures the heat released during the complete combustion of a substance in a constant-volume vessel.[1]

Methodology:

-

Sample Preparation: A pellet of N-methyl-L-alanine of a known mass (typically 0.5 - 1.0 g) is prepared.[1]

-

Calorimeter Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb". A known length of ignition wire is connected to electrodes, with a portion of the wire in contact with the sample. The bomb is then filled with high-pressure oxygen (typically around 30 atm).[1]

-

Assembly and Equilibration: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid).

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation, the heat required to transition a substance from a solid to a gaseous state, can be determined using the Knudsen effusion method.[1] This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[1]

Methodology:

-

Sample Preparation: A small amount of crystalline N-methyl-L-alanine is placed in a Knudsen cell, which is a small container with a precisely machined orifice.[1]

-

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The mass of the cell and sample can be monitored in-situ using a sensitive microbalance.[1]

-

Temperature Control: The temperature of the Knudsen cell is precisely controlled and varied in a stepwise manner.[1]

-

Mass Loss Measurement: At each stable temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured.[1]

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination and computational estimation of the thermodynamic properties of N-methyl-L-alanine.

Caption: Experimental and computational workflow for thermodynamic property determination.

References

The Biological Role of N-methylalanine in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylalanine, a non-proteinogenic amino acid, has garnered increasing interest within the scientific community for its unique biochemical properties and its emerging roles in metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of N-methylalanine's involvement in metabolic pathways, its biosynthesis, degradation, and its effects on key metabolic enzymes. The document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of associated pathways to facilitate further research and drug development endeavors.

Introduction

N-methylalanine is an N-methylated derivative of the amino acid alanine. The presence of a methyl group on the alpha-amino nitrogen imparts distinct physicochemical properties, including increased hydrophobicity and resistance to enzymatic degradation compared to its parent amino acid. While its primary applications have been in peptide synthesis to enhance stability and bioavailability, recent evidence points towards a more direct role in cellular metabolism, particularly in the liver. This guide will delve into the known and putative metabolic functions of N-methylalanine.

Biosynthesis and Degradation of N-methylalanine

The primary pathways for the biosynthesis and degradation of N-methylalanine have been elucidated in microorganisms. These pathways provide a foundational understanding of how this molecule is formed and catabolized, offering insights into its potential metabolic fate in other organisms.

Biosynthesis

In microorganisms such as Pseudomonas sp., N-methylalanine is synthesized from pyruvate and methylamine in a reductive amination reaction. This reaction is catalyzed by the enzyme N-methylalanine dehydrogenase (EC 1.5.1.17), which utilizes NADPH as a reducing equivalent.[1] This pathway directly links the synthesis of N-methylalanine to central carbon metabolism via the glycolytic end-product, pyruvate.[1]

Degradation

Two primary enzymatic pathways for the degradation of N-methylalanine have been identified in microorganisms:

-

Oxidative Demethylation: The enzyme N-methyl-L-amino-acid oxidase (EC 1.5.3.2) catalyzes the oxidative demethylation of N-methyl-L-alanine to L-alanine, formaldehyde, and hydrogen peroxide.[2] This reaction regenerates the proteinogenic amino acid L-alanine.

-

Dehydrogenation: N-methylalanine dehydrogenase can also catalyze the reverse reaction, the oxidative deamination and demethylation of N-methyl-L-alanine to pyruvate, methylamine, and NADPH.[2] This pathway again links N-methylalanine metabolism directly to central carbon metabolism.

Role in Mammalian Metabolic Pathways

While the metabolism of N-methylalanine in mammals is less characterized than in microorganisms, emerging evidence suggests a significant role, particularly in hepatic lipid metabolism.

Inhibition of Key Enzymes in Lipid Metabolism

N-methylalanine has been shown to influence lipid metabolism by inhibiting two key enzymes:

-

Fatty Acid Synthase (FAS): This enzyme is central to de novo lipogenesis. Inhibition of FAS by N-methylalanine can reduce the synthesis of fatty acids.[3]

-

Carnitine Palmitoyltransferase I (CPT I): As the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, inhibition of CPT I by N-methylalanine can decrease the breakdown of fatty acids for energy, potentially leading to lipid accumulation in the liver.[3]

Association with Hepatic Lipid Metabolism and HNF4α

A recent study in mice fed a soybean oil-based high-fat diet revealed an upregulation of N-methylalanine in the liver.[4] This increase was specifically associated with the P2 isoform of the transcription factor Hepatocyte Nuclear Factor 4α (HNF4α) .[4] HNF4α is a master regulator of liver-specific gene expression, including many genes involved in lipid and glucose metabolism.[1][5] This finding suggests a potential regulatory link between dietary fat, HNF4α signaling, and N-methylalanine levels, implicating N-methylalanine in the metabolic response to high-fat diets. The exact mechanism of this interaction remains to be elucidated.

Quantitative Data

Quantitative data on the biological effects of N-methylalanine are limited. The following tables summarize the available data.

Table 1: Kinetic Parameters of N-methyl-L-amino acid dehydrogenase from Pseudomonas sp.

| Substrate | Km (M) |

| Pyruvate | 1.5 x 10-2 |

| NADPH | 3.5 x 10-5 |

| Methylamine | 7.5 x 10-2 |

Table 2: Biocatalytic Production of N-methyl-L-alanine [5]

Using a whole-cell biocatalyst derived from a pyruvate-overproducing Corynebacterium glutamicum strain expressing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.[5]

| Parameter | Value |

| Final Titer | 31.7 g/L |

| Yield on Glucose | 0.71 g/g |

| Volumetric Productivity | 0.35 g/L/h |

| By-products | L-alanine (0.5 g/L), Pyruvate (2.1 g/L) |

Experimental Protocols

The following protocols provide a framework for investigating the metabolic roles of N-methylalanine.

Protocol for Amino Acid Transporter Uptake Assay[5]

This protocol can be used to assess the uptake of N-methylalanine in a specific cell line, for example, to study its interaction with amino acid transporters.

Objective: To determine the kinetics of N-methylalanine uptake by a specific amino acid transporter.

Materials:

-

Cell line expressing the transporter of interest (e.g., HEK293 cells)

-

N-methyl-L-alanine

-

Radio-labeled N-methyl-L-alanine (e.g., [3H]N-methyl-L-alanine) or LC-MS/MS for quantification

-

Krebs-Ringer-Henseleit (KRH) buffer

-

Cell lysis buffer

-

Scintillation counter or LC-MS/MS instrument

Procedure:

-

Cell Culture: Plate cells in a multi-well format and grow to confluency.

-

Uptake Assay:

-

Wash cells twice with pre-warmed KRH buffer.

-

Add KRH buffer containing various concentrations of unlabeled N-methyl-L-alanine and a fixed concentration of radio-labeled N-methyl-L-alanine to each well.

-

Incubate at 37°C for a predetermined time to measure initial uptake rates (e.g., 1-5 minutes).

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake buffer.

-

Wash the cells three times with ice-cold PBS to remove extracellular substrate.

-

-

Quantification:

-

Lyse the cells with cell lysis buffer.

-

If using a radiolabel, measure radioactivity using a scintillation counter.

-

If using unlabeled compound, quantify intracellular N-methyl-L-alanine using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Normalize uptake data to protein concentration in each well.

-

Plot the initial uptake rate against the N-methyl-L-alanine concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Proposed Protocol for Tracing N-methyl-L-alanine Metabolism using Stable Isotopes[2]

This protocol outlines a general approach to trace the metabolic fate of N-methyl-L-alanine in a cellular system using stable isotope-labeled compounds.

Objective: To identify the downstream metabolic products of N-methyl-L-alanine.

Materials:

-

Cell line of interest (e.g., primary hepatocytes)

-

Stable isotope-labeled N-methyl-L-alanine (e.g., [13C4, 15N1]N-methyl-L-alanine)

-

Cell culture medium

-

Metabolite extraction solvent (e.g., 80% methanol)

-

GC-MS or LC-MS/MS instrument

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to a desired density.

-

Replace the medium with a medium containing the stable isotope-labeled N-methyl-L-alanine at a known concentration.

-

Incubate for various time points to allow for metabolism.

-

-

Metabolite Extraction:

-

Rapidly aspirate the medium and wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Isotopic Analysis:

-

Analyze the cell extracts using GC-MS or LC-MS/MS to detect and quantify the incorporation of the stable isotope into downstream metabolites.

-

Look for mass shifts in potential metabolic products (e.g., other amino acids, TCA cycle intermediates).

-

-

Data Analysis:

-

Calculate the fractional labeling of metabolites to determine the extent of N-methyl-L-alanine metabolism.

-

Use the labeling patterns to infer the metabolic pathways involved.

-

Conclusion and Future Directions

N-methylalanine is emerging as a molecule with significant, yet not fully understood, roles in metabolic pathways. Its biosynthesis and degradation in microorganisms are well-defined and linked to central carbon metabolism. In mammals, it appears to play a role in hepatic lipid metabolism, potentially through the inhibition of FAS and CPT I, and its levels are associated with the metabolic regulator HNF4α.

Future research should focus on several key areas:

-

Elucidation of Mammalian Metabolism: Identifying the enzymes responsible for the synthesis and degradation of N-methylalanine in mammals is crucial.

-

Quantitative Analysis: Determining the kinetic parameters of N-methylalanine's interaction with mammalian metabolic enzymes will provide a clearer understanding of its potency and physiological relevance.

-

Signaling Pathways: Investigating the direct and indirect effects of N-methylalanine on key metabolic signaling pathways, such as those governed by HNF4α, AMPK, and mTOR, will be critical to unraveling its regulatory functions.

-

In Vivo Studies: Utilizing stable isotope tracing and metabolomic approaches in animal models will be essential to map the in vivo metabolic fate of N-methylalanine and its impact on systemic metabolism under various physiological and pathological conditions.

The continued investigation of N-methylalanine's biological roles holds promise for a deeper understanding of metabolic regulation and may open new avenues for therapeutic intervention in metabolic diseases.

References

- 1. Hepatic hepatocyte nuclear factor 4α is essential for maintaining triglyceride and cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HNF4α -- role in drug metabolism and potential drug target? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of mammalian N-terminal α-amino methyltransferase NRMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatocyte-Specific Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Deletion Decreases Resting Energy Expenditure by Disrupting Lipid and Carbohydrate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Backbone N-methylation is a critical modification in peptide chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. The substitution of an amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and selectivity.[1] However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step.[2][3]